REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([O:14][CH2:15][CH3:16])=[C:6]([C:17]([OH:19])=O)[C:5]=1[C:20]([OH:22])=[O:21])[CH3:2].S(Cl)(Cl)=O>C(Cl)(Cl)Cl>[CH2:15]([O:14][C:7]1[C:6]2[C:17](=[O:19])[O:21][C:20](=[O:22])[C:5]=2[C:4]([O:3][CH2:1][CH3:2])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[CH:12]2)[CH3:16]
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=C(C2=CC=CC=C12)OCC)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
49.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The product was azeotroped with chloroform (×2)
|
Type
|
CUSTOM
|
Details
|
to remove the remaining traces of thionyl chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C2C=CC=CC2=C(C=2C(OC(C21)=O)=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |